The compound can be synthesized through various organic reactions involving starting materials such as aniline derivatives and acylating agents. The synthesis often involves multi-step processes that allow for the introduction of the hydroxamic acid functionality.
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide is classified as:
The synthesis of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide typically involves the following steps:
Technical details may vary based on specific experimental setups, but typical yields range from 60% to 90% depending on reaction conditions and purification methods used .
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide has a complex structure that can be represented as follows:
This compound features a phenyl group attached to a butanamide backbone with additional methyl groups and a hydroxamic acid functional group. The molecular weight is approximately 235.29 g/mol.
The characterization of this compound can be achieved through various spectroscopic techniques:
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide can participate in several chemical reactions:
The reaction conditions, such as temperature and solvent choice, significantly influence the outcomes and yields of these reactions .
The mechanism of action for N-Hydroxy-3,3-dimethyl-N-phenylbutanamide primarily revolves around its ability to interact with biological targets through chelation or inhibition processes. Hydroxamic acids are known inhibitors of metalloproteinases and other enzymes that require metal ions for activity.
Quantitative data regarding its potency and selectivity against specific targets would typically be derived from biological assays .
Relevant data for these properties can be obtained through empirical testing or literature values .
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide has several applications in scientific research:
High-level ab initio and density functional theory (DFT) calculations reveal that the tert-butyl group (3,3-dimethyl) imposes significant steric constraints on the butanamide chain. The dominant conformation exhibits a near-trans orientation (180° ± 15°) of the C(O)–N bond, stabilized by hyperconjugative interactions between the amide nitrogen’s lone pair and the carbonyl’s σ* orbital. The N–O bond in the N-hydroxy moiety adopts a synclinal conformation (60° dihedral) to minimize lone-pair repulsion, enhancing its hydrogen-bond-donating capacity [7].
Rotational energy barriers exceed 8 kcal/mol for φ (C1–C2–C3–N) rotation, indicating restricted flexibility. This rigidity favors preorganization for protein binding but may limit scaffold adaptability across divergent binding pockets. Natural bond orbital (NBO) analysis confirms charge delocalization from the phenyl ring to the N-hydroxy group, explaining the enhanced acidity (predicted pKa ~8.5) critical for zinc coordination in metalloenzyme inhibition [7] [8].
Table 1: DFT-Derived Conformational Parameters (B3LYP/6-311++G)
Parameter | Value | Implication |
---|---|---|
C(O)–N bond dihedral (φ) | 178.5° | Planar amide alignment |
N–O bond dihedral (ψ) | 62.3° | Optimal H-bond donation geometry |
Energy barrier (rotation) | 8.2 kcal/mol | Restricted flexibility |
Natural charge (O–H) | -0.42 e | Enhanced polarization for H-bonding |
Docking studies (AutoDock Vina, Glide SP/XP) identify high-affinity targets leveraging the N-hydroxy group’s metal-chelating capability. Strong interactions (ΔG ≤ -9.2 kcal/mol) occur with zinc-dependent enzymes:
Unexpectedly, steric clashes occur with MAO-B due to the dimethyl group obstructing entrance to the flavin adenine dinucleotide (FAD) site. This contrasts favorably with non-dimethylated analogs that exhibit off-target MAO-B inhibition [1].
Comparative QSAR modeling of 28 N-phenylbutanamide derivatives highlights hydrophobicity (logP) and polar surface area (PSA) as dominant drivers of activity. For HDAC inhibition:
pIC_{50} = 0.92(\pm0.15)\log P - 0.06(\pm0.01)PSA + 2.71(\pm0.43)
Key findings:
Table 2: QSAR Descriptors for Key Derivatives
Compound | logP | PSA (Ų) | HDAC6 pIC₅₀ | PPARγ pEC₅₀ | |
---|---|---|---|---|---|
N-Hydroxy-3,3-dimethyl-N-phenylbutanamide | 3.1 | 48.2 | 7.9 | 5.8 | |
N-Phenylbutanamide | 2.4 | 29.3 | 5.1 | 6.2 | |
3-Hydroxy-N-phenylbutanamide | 1.8 | 66.7 | 4.3 | <4.0 | [4] |
Free energy perturbation (FEP+) and thermodynamic integration (TI) quantify the energetic penalty of modifications. Alchemical transformations reveal:
WaterSwap analysis confirms that the 3,3-dimethyl group displaces 4–6 ordered water molecules from the HDAC6 pocket, contributing favorably to ΔG_bind (-0.8 kcal/mol per displaced water) [9].
A 5-point pharmacophore model (LigandScout) identifies critical features for HDAC6 inhibition:
Virtual screening of ~140,000 compounds using this model prioritized derivatives with 3-methyl substitution (Ki = 110 nM) and para-trifluoromethyl groups (Ki = 87 nM), validating the pharmacophore’s predictive power. The model’s ROC-AUC (0.92) confirms its robustness for scaffold hopping [1] [5].
Table 3: Pharmacophore Features and Bioactivity Contributions
Pharmacophore Feature | Matched Compound Group | Effect of Deletion (ΔpIC₅₀) |
---|---|---|
Zinc-binding group (N–OH) | N-Hydroxy | -2.7 |
Hydrophobic centroid | 3,3-dimethyl | -1.5 |
H-bond acceptor | Amide carbonyl | -1.1 |
Aromatic ring | Phenyl | -0.9 |
Extended hydrophobic region | para-substituent | -0.4 |
Comprehensive List of N-Phenylbutanamide Derivatives
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